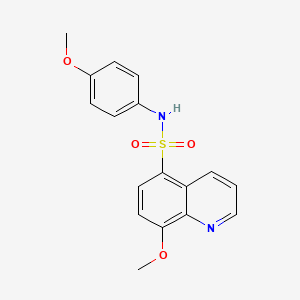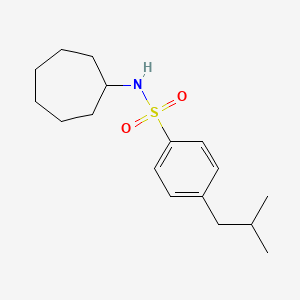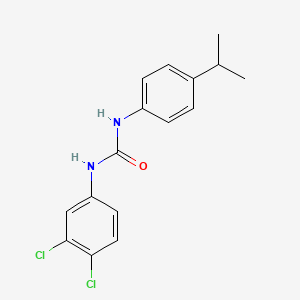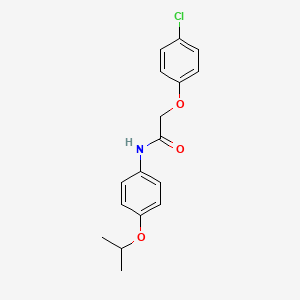![molecular formula C21H25N3O4 B5624233 4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5624233.png)
4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine" typically involves multi-step organic synthesis routes, starting from simpler precursors. Each step requires careful selection of reagents, solvents, and reaction conditions to achieve the desired chemical transformations while minimizing side reactions. For instance, the synthesis of similar heterocyclic compounds involves steps like nucleophilic substitution, amide bond formation, and cyclization reactions (Semenov et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the compound's conformation, stereochemistry, and molecular interactions. For example, X-ray crystallography has been used to determine the crystal structure of similar molecules, revealing the conformation of piperidine and morpholine rings and their interactions within the crystal lattice (Amirnasr et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of "4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine" is influenced by its functional groups. The presence of the pyrrol and amide groups could make it reactive towards electrophilic and nucleophilic agents, respectively. Moreover, the compound could undergo transformations under acidic or basic conditions, affecting the piperidine and morpholine rings. Chemical properties such as reactivity towards reducing or oxidizing agents, stability under various conditions, and susceptibility to hydrolysis would be critical for understanding its behavior in chemical systems (Girgis et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystallinity, are essential for handling and application of the compound. These properties are influenced by the molecular structure, such as the presence of heteroatoms (N, O) and the compound's overall polarity. Studies on similar compounds have shown that solubility can vary significantly with temperature and solvent, affecting their application in various domains (Semenov et al., 2015).
Chemical Properties Analysis
The chemical properties of the compound, such as acidity/basicity, reactivity towards specific reagents, and stability under different environmental conditions, are crucial for its application in synthesis and potential use in other areas. For example, the basicity of the morpholine and piperidine rings could be exploited in reactions requiring basic conditions, while the reactivity of the pyrrol moiety could be crucial in specific organic transformations (Liang et al., 2002).
Eigenschaften
IUPAC Name |
morpholin-4-yl-[3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-20(24-11-13-27-14-12-24)16-3-1-4-18(15-16)28-17-6-9-23(10-7-17)21(26)19-5-2-8-22-19/h1-5,8,15,17,22H,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZLBOSRFOVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)N3CCOCC3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
methanone](/img/structure/B5624167.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)


![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)
![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)

![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5624265.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)